molecular formula C17H18Cl2O4S B2935304 3-Methyl-4-(propan-2-yl)phenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate CAS No. 2361828-45-5

3-Methyl-4-(propan-2-yl)phenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate

Cat. No.: B2935304
CAS No.: 2361828-45-5
M. Wt: 389.29
InChI Key: LGMLRQGWRBNEGE-UHFFFAOYSA-N
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Description

3-Methyl-4-(propan-2-yl)phenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate is an organic compound with a complex structure, featuring multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(propan-2-yl)phenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the phenyl ring: This step involves the alkylation of a phenyl ring with 3-methyl-4-(propan-2-yl) groups.

    Introduction of the sulfonate group: This is achieved through sulfonation reactions, where the phenyl ring is treated with sulfonating agents such as chlorosulfonic acid.

    Chlorination and methoxylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(propan-2-yl)phenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Methyl-4-(propan-2-yl)phenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(propan-2-yl)phenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-(propan-2-yl)phenyl 2,5-dichlorobenzene-1-sulfonate
  • 3-Methyl-4-(propan-2-yl)phenyl 2,5-dimethoxybenzene-1-sulfonate
  • 3-Methyl-4-(propan-2-yl)phenyl 2,5-dichloro-4-ethoxybenzene-1-sulfonate

Uniqueness

3-Methyl-4-(propan-2-yl)phenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate is unique due to the presence of both chlorine and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups may confer distinct properties compared to similar compounds, making it a valuable target for research and development .

Properties

IUPAC Name

(3-methyl-4-propan-2-ylphenyl) 2,5-dichloro-4-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O4S/c1-10(2)13-6-5-12(7-11(13)3)23-24(20,21)17-9-14(18)16(22-4)8-15(17)19/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMLRQGWRBNEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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